EB 1089, also known as seocalcitol, is a synthetic analogue of vitamin D3. It has gained attention in the field of oncology due to its potential anti-cancer properties, particularly in breast cancer treatment. EB 1089 acts primarily through the vitamin D receptor, influencing cellular processes such as proliferation and apoptosis.
EB 1089 was developed by Leo Pharmaceutical Products and is derived from the natural hormone 1α,25-dihydroxyvitamin D3. Its design aims to enhance the therapeutic effects associated with vitamin D while minimizing adverse effects commonly linked to high doses of vitamin D3.
EB 1089 is classified as a vitamin D analogue and functions as a vitamin D receptor agonist. Its classification highlights its role in modulating gene expression related to cell growth and differentiation.
The synthesis of EB 1089 involves several chemical reactions that modify the structure of vitamin D3 to enhance its pharmacological properties. The process typically includes:
The synthesis may employ various organic chemistry techniques, including:
EB 1089 undergoes various chemical reactions that influence its biological activity:
The compound's reactivity can be assessed using:
EB 1089's mechanism primarily involves its action on the vitamin D receptor, leading to:
Research indicates that EB 1089 effectively inhibits the proliferation of breast cancer cells at concentrations as low as M, significantly enhancing the efficacy of other treatments like lapatinib .
Relevant analyses include:
EB 1089 is primarily investigated for its potential in cancer therapy, especially:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3